Talmetacin
Overview
Description
Talmetacin is a cyclo-oxygenase inhibitor that has been studied for its analgesic and antipyretic properties. It was initially developed by Bago sro and has been investigated for its potential use in treating rheumatic disorders . The compound’s molecular formula is C27H20ClNO6, and it has shown promise in various therapeutic areas, particularly in skin and musculoskeletal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talmetacin can be synthesized through the catalytic asymmetric acetalization of carboxylic acids. This process involves the reaction of carboxylic acids with 3-bromophthalides under mild and transition metal-free conditions . The key reaction step is the asymmetric addition of a carboxylic acid to a catalyst-bound intermediate, leading to the formation of optically enriched phthalidyl esters .
Industrial Production Methods: The industrial production of this compound involves the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO). The solution is then mixed with polyethylene glycol (PEG300), Tween 80, and deionized water (ddH2O) to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions: Talmetacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phthalidyl esters and other derivatives that exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Talmetacin exerts its effects by inhibiting cyclo-oxygenase enzymes, which are involved in the production of prostaglandins. By blocking these enzymes, this compound reduces inflammation, pain, and fever . The molecular targets of this compound include cyclo-oxygenase-1 and cyclo-oxygenase-2, which are key enzymes in the inflammatory pathway .
Comparison with Similar Compounds
Biological Activity
Talmetacin is a phthalidyl ester derivative that has garnered attention for its analgesic properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is classified as a COX (cyclooxygenase) inhibitor, primarily developed for pain relief. Its mechanism of action involves the inhibition of the cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain responses in the body .
- COX Inhibition : this compound selectively inhibits COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action is pivotal in alleviating pain and inflammation associated with various conditions.
- Chirality : The compound has two enantiomers, which may exhibit different pharmacological effects. Preliminary studies indicate that the enantiomers can influence the degree of COX inhibition and subsequent biological activity .
Efficacy Against Cancer Cells
Recent bioactivity studies have focused on this compound's potential anti-cancer properties. Notably, it has been evaluated alongside other phthalidyl esters derived from chlorambucil, an established anti-cancer drug.
- Cell Line Studies : The cytotoxicity of this compound was assessed using HeLa cells (human cervical cancer cell line) through MTT assays. The results indicated varying degrees of inhibition based on concentration and enantiomeric form:
- (R)-enantiomer : IC50 = 53.6 mg/mL
- (S)-enantiomer : IC50 = 83.6 mg/mL
- Racemic mixture : IC50 = 91.7 mg/mL
- Unmodified chlorambucil : IC50 = 157.0 mg/mL
The (R)-enantiomer exhibited superior efficacy compared to its counterparts, suggesting that chirality plays a significant role in its biological activity .
Comparative Analysis of Enantiomers
A comparative analysis table summarizes the IC50 values for different forms of this compound and related compounds:
Compound | IC50 (mg/mL) |
---|---|
(R)-Talmetacin | 53.6 |
(S)-Talmetacin | 83.6 |
Racemic this compound | 91.7 |
Chlorambucil | 157.0 |
This data illustrates the enhanced potency of the (R)-enantiomer over others, emphasizing the importance of stereochemistry in drug design.
Clinical Relevance
This compound has been explored not only for its analgesic properties but also for its potential applications in treating inflammatory conditions. Its role as a COX inhibitor positions it as a candidate for managing pain associated with arthritis and other inflammatory disorders.
- Study on Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls, reinforcing its therapeutic potential .
- Combination Therapy : Research has suggested that combining this compound with other analgesics may enhance overall efficacy while minimizing side effects typically associated with higher doses of single agents .
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIRLDHOQSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867278 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67489-39-8 | |
Record name | Talmetacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.